molecular formula C13H25NO4 B3260547 (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid CAS No. 331763-49-6

(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid

Cat. No.: B3260547
CAS No.: 331763-49-6
M. Wt: 259.34 g/mol
InChI Key: AHJOCXORPOFIQH-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid is a complex organic compound characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a methylated heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N). The resulting Boc-protected intermediate is then subjected to further chemical reactions to introduce the methyl group at the appropriate position on the heptanoic acid chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound may serve as a substrate or inhibitor in biochemical assays to study enzyme activity.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further modifications and interactions with biological molecules.

Comparison with Similar Compounds

  • (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-ethylheptanoic acid

  • (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-propylheptanoic acid

  • (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-butylheptanoic acid

Uniqueness: (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the methyl group at the 5-position differentiates it from other similar compounds, leading to distinct chemical and biological properties.

Properties

IUPAC Name

(4R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJOCXORPOFIQH-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Reactant of Route 2
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Reactant of Route 3
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Reactant of Route 4
Reactant of Route 4
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Reactant of Route 5
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Reactant of Route 6
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.